N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
Scientific Research Applications
Anticancer Applications
Compounds with 1,3,4-thiadiazole moieties have been explored for their anticancer properties. For example, a study focused on the synthesis of a pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showcasing its design for anticancer activities through a cost-effective synthesis approach. The compound demonstrated potential anticancer activity in vitro, highlighting the relevance of such structures in cancer research I. Yushyn, Serhii Holota, Roman Lesyk, 2022, Molbank.
Antimicrobial and Antifungal Studies
Another area of interest is the synthesis of thiadiazole derivatives for their antimicrobial and antifungal properties. Research has shown the successful design and synthesis of new derivatives with promising activities against bacterial and fungal strains, indicating the potential of thiadiazole-containing compounds in addressing various microbial infections Husam A. Ameen, Ahlam J. Qasir, 2017, Iraqi Journal of Pharmaceutical Sciences.
Herbicidal Activity
Thiadiazole derivatives have also been investigated for their herbicidal activities. Research into N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide showed the assessment of their herbicidal effectiveness, demonstrating the potential application of these compounds in agricultural science to control weeds Tianrui Ren, Hongwu Yang, Xu Gao, Yang Xinling, Jiajian Zhou, F. Cheng, 2000, Pest Management Science.
Neuropharmacological Effects
Furthermore, the evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives for their antidepressant and anxiolytic activities presented insights into the neuropharmacological potential of thiadiazole compounds. Some derivatives showed effects comparable to reference drugs, indicating their promise for treating central nervous system disorders F. Clerici, D. Pocar, M. Guido, A. Loche, V. Perlini, M. Brufani, 2001, Journal of medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withFocal adhesion kinase 1 . This protein plays a crucial role in signal transduction pathways, which are involved in cell migration, proliferation, and survival.
Pharmacokinetics
Similar compounds have been found to have good human intestinal absorption and blood-brain barrier permeability . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S2/c1-9(2)6-13(22)19-15-20-21-16(26-15)25-8-14(23)18-11-7-10(17)4-5-12(11)24-3/h4-5,7,9H,6,8H2,1-3H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHOLIHRZBTBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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